molecular formula C25H21FN2O6S B2920081 2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 872198-87-3

2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No. B2920081
CAS RN: 872198-87-3
M. Wt: 496.51
InChI Key: NCKDZQYBNHFECH-UHFFFAOYSA-N
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Description

The compound “2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide” is a chemical with the molecular formula C25H21FN2O5S . It has an average mass of 480.508 Da and a monoisotopic mass of 480.115509 Da .

Scientific Research Applications

Potential Applications in Enzyme Inhibition and Neurological Research

Organophosphorus compounds (OPCs), inhibitors of acetylcholinesterase (AChE), are significant in both pesticide application and as a health hazard. Research indicates that reversible AChE inhibitors can provide protective benefits when administered prior to OPC exposure, highlighting the importance of identifying and studying novel inhibitors for therapeutic and protective applications (Lorke & Petroianu, 2018). This suggests that compounds with enzyme inhibitory properties, similar to the one , could be of interest for developing new treatments or protective agents against neurotoxic effects of OPCs.

Role in Drug Metabolism Studies

The metabolism of drugs, such as paracetamol (acetaminophen), involves complex pathways including oxidation, hydroxylation, and conjugation reactions. Understanding the genetic differences in drug metabolism can provide insights into susceptibility to drug toxicity and therapeutic efficacy (Zhao & Pickering, 2011). This highlights the relevance of studying chemical compounds like 2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide, as they may interact with metabolic enzymes in a way that could influence drug metabolism and pharmacokinetics.

Environmental and Health Implications

The study of microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate and potential health effects of persistent organic pollutants. Research indicates that enzymatic approaches can degrade various organic pollutants, suggesting the importance of understanding chemical interactions with environmental enzymes and receptors (Liu & Avendaño, 2013). This underscores the potential environmental and health research applications of chemical compounds that interact with biological systems, including their degradation, toxicity, and removal from the environment.

properties

IUPAC Name

2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O6S/c1-33-17-8-10-18(11-9-17)35(31,32)23-14-28(21-12-7-16(26)13-19(21)25(23)30)15-24(29)27-20-5-3-4-6-22(20)34-2/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKDZQYBNHFECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

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